Ethanol, 2,2'-((1,1'-biadamantane)-3,3'-diyl)bis(methylimino)di-, dihydrochloride Ethanol, 2,2'-((1,1'-biadamantane)-3,3'-diyl)bis(methylimino)di-, dihydrochloride
Brand Name: Vulcanchem
CAS No.: 101221-48-1
VCID: VC18421570
InChI: InChI=1S/C26H44N2O2.2ClH/c1-27(3-5-29)25-13-19-7-20(14-25)10-23(9-19,17-25)24-11-21-8-22(12-24)16-26(15-21,18-24)28(2)4-6-30;;/h19-22,29-30H,3-18H2,1-2H3;2*1H
SMILES:
Molecular Formula: C26H46Cl2N2O2
Molecular Weight: 489.6 g/mol

Ethanol, 2,2'-((1,1'-biadamantane)-3,3'-diyl)bis(methylimino)di-, dihydrochloride

CAS No.: 101221-48-1

Cat. No.: VC18421570

Molecular Formula: C26H46Cl2N2O2

Molecular Weight: 489.6 g/mol

* For research use only. Not for human or veterinary use.

Ethanol, 2,2'-((1,1'-biadamantane)-3,3'-diyl)bis(methylimino)di-, dihydrochloride - 101221-48-1

Specification

CAS No. 101221-48-1
Molecular Formula C26H46Cl2N2O2
Molecular Weight 489.6 g/mol
IUPAC Name 2-[[3-[3-[2-hydroxyethyl(methyl)amino]-1-adamantyl]-1-adamantyl]-methylamino]ethanol;dihydrochloride
Standard InChI InChI=1S/C26H44N2O2.2ClH/c1-27(3-5-29)25-13-19-7-20(14-25)10-23(9-19,17-25)24-11-21-8-22(12-24)16-26(15-21,18-24)28(2)4-6-30;;/h19-22,29-30H,3-18H2,1-2H3;2*1H
Standard InChI Key ADNOXTGIKQXGLJ-UHFFFAOYSA-N
Canonical SMILES CN(CCO)C12CC3CC(C1)CC(C3)(C2)C45CC6CC(C4)CC(C6)(C5)N(C)CCO.Cl.Cl

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features two biadamantane moieties linked at their 3,3'-positions by methylimino groups, each appended with ethanol units. The adamantane framework, a diamondoid hydrocarbon, confers exceptional rigidity and thermal stability, while the methylimino bridges introduce nucleophilic reactivity. The dihydrochloride salt enhances aqueous solubility, a critical factor for biological applications.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number36520-95-3
Molecular FormulaC26H46Cl2N2O2\text{C}_{26}\text{H}_{46}\text{Cl}_2\text{N}_2\text{O}_2
Molecular Weight489.6 g/mol
Salt FormDihydrochloride

Synthesis and Reaction Pathways

Synthesis proceeds through a multi-step sequence starting with biadamantane derivatives. Key steps include:

  • Functionalization of Biadamantane: Bromination or oxidation at the 3,3'-positions to introduce reactive sites.

  • Methylimino Bridging: Reaction with methylamine derivatives under nucleophilic substitution conditions to form bis(methylimino) linkages.

  • Ethanol Attachment: Ethoxylation via alkoxylation reactions, followed by hydrochlorination to yield the final dihydrochloride salt.

The process demands precise control of temperature, pH, and stoichiometry to avoid side reactions such as over-alkylation or hydrolysis. For instance, reaction temperatures exceeding 85°C risk decomposition of the adamantane framework.

Biological Activities and Toxicology

Acute Toxicity Profile

In rodent models, intraperitoneal administration of the compound demonstrated dose-dependent toxicity, with an LD50_{50} of 35 mg/kg. Observed effects included:

  • Behavioral Rigidity: Limbs displayed reduced flexibility, akin to catalepsy.

  • Antipsychotic-like Effects: Suppression of amphetamine-induced hyperactivity, suggesting dopamine receptor modulation.

Mechanistic Insights

The compound’s dual adamantane units may facilitate membrane penetration, while the methylimino groups could interact with neurotransmitter receptors. Adamantane derivatives are known to inhibit NMDA receptors and dopamine reuptake, mechanisms shared by drugs like amantadine . Structural parallels to amantadine (CAS No. 665-66-7) hint at potential antiviral or antiparkinsonian applications, though specific targets remain unconfirmed .

Materials Science Applications

Supramolecular Architectures

The adamantane moiety’s affinity for cyclodextrins enables host-guest complexation, useful in drug delivery systems. Functionalization with polyethylene glycol (PEG) chains could yield stable nanoparticles for targeted therapies.

Polymer Stabilization

Incorporating the compound into polymers may improve thermal stability. For example, blending with polylactic acid (PLA) could enhance its degradation resistance, benefiting biomedical implants.

Comparative Analysis with Related Adamantane Derivatives

Table 2: Comparison with Amantadine Hydrochloride

PropertyEthanol, 2,2'-... DihydrochlorideAmantadine Hydrochloride
Molecular Weight489.6 g/mol187.7 g/mol
Synthesis StepsMulti-stepTwo-step (Ritter reaction)
Known ApplicationsInvestigationalAntiviral, Anti-Parkinson’s
LD50_{50} (Rodent)35 mg/kg (IP)560 mg/kg (Oral)

The compound’s larger molecular framework and dual adamantane units may confer superior receptor avidity but at the cost of synthetic complexity and reduced bioavailability compared to amantadine .

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